molecular formula C21H25NO3 B5773117 ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate

ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate

Cat. No.: B5773117
M. Wt: 339.4 g/mol
InChI Key: GYLLFXLZMJOPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, also known as ETPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPA is a derivative of benzophenone and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, this compound can regulate the expression of genes involved in cancer cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is its potent anti-cancer activity. This compound has been found to exhibit anti-cancer activity against a range of cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the investigation of the anti-inflammatory and anti-oxidant activity of this compound, with the aim of developing new treatments for inflammatory diseases. Finally, the neuroprotective activity of this compound could also be investigated, with the aim of developing new treatments for neurodegenerative diseases.

Synthesis Methods

Ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be synthesized using a multi-step synthesis method. The first step involves the reaction of 4-tert-butylbenzoyl chloride with aniline to produce 4-tert-butylbenzoylaniline. In the second step, ethyl bromoacetate is added to the reaction mixture to produce this compound. The final product is purified using column chromatography.

Scientific Research Applications

Ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. In addition, this compound has also been found to exhibit anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

ethyl 2-[4-[(4-tert-butylbenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-5-25-19(23)14-15-6-12-18(13-7-15)22-20(24)16-8-10-17(11-9-16)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLLFXLZMJOPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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